
Aliskiren
描述
Aliskiren is the first orally active direct renin inhibitor approved for clinical use in hypertension management. It inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to renin’s active site, thereby blocking the conversion of angiotensinogen to angiotensin I . Unlike angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs), this compound reduces plasma renin activity (PRA) while increasing plasma renin concentration due to compensatory feedback . Its terminal half-life (23–40 hours) supports once-daily dosing, and it exhibits dose-dependent antihypertensive efficacy (150–300 mg/day) with placebo-like tolerability .
准备方法
Historical Development of Aliskiren Synthesis
Early Total Synthesis Approaches
The inaugural 2003 synthetic route by Holzgang and colleagues established the foundational strategy for this compound's assembly through convergent fragment coupling. This 32-step process employed chiral pool starting materials, including (R)-citronellol derivatives, to control stereochemistry at C2 and C5 positions. Critical challenges emerged in the azide-alkyne cycloaddition step (Step 19), where competing elimination pathways limited yields to 42%.
The 2010 macrocycle route marked a paradigm shift by utilizing ring-closing metathesis (RCM) to construct the nine-membered lactone core (C15-C23). This approach, detailed in Organic Letters, achieved 63% yield in the RCM step using Grubbs II catalyst (0.5 mol%) under high-dilution conditions (0.01 M in CH₂Cl₂). Subsequent Du Bois aziridination with (diacetoxyiodo)benzene and bis(rhodium) catalyst enabled installation of the C8 amine with 9:1 diastereomeric ratio.
Catalytic Asymmetric Methodologies
Iridium-Catalyzed Hydrogenation
The 2015 formal synthesis demonstrated the power of transition metal catalysis in this compound fragment preparation. Screening of 23 N,P-ligated iridium complexes identified Cat.7 (BIPHEP-based) as optimal for hydrogenating allylic alcohol fragment A (97% ee), while Cat.12 (Binapine derivative) proved superior for fragment B (93% ee). Reaction conditions:
Parameter | Fragment A | Fragment B |
---|---|---|
Temperature | -15°C | 25°C |
H₂ Pressure | 50 bar | 30 bar |
Catalyst Loading | 0.8 mol% | 1.2 mol% |
ee | 97% | 93% |
This methodology reduced stereochemical complexity by deriving three chiral centers from catalytic hydrogenation rather than chiral auxiliaries.
Industrial-Scale Synthesis Innovations
Patent-Protected Manufacturing Processes
The EP2546243A1 patent (2013) discloses a 19-step synthesis addressing scalability challenges. Key innovations include:
Grignard Coupling Optimization
- Fe(acac)₃ (0.3 mol%) in THF at -15°C
- 82% yield for C17-C23 fragment coupling
- Reduced Wagner-Meerwein rearrangements vs. previous Mg-mediated methods
Azide Reduction Protocol
- Staudinger conditions (PPh₃, THF/H₂O)
- 94% conversion vs. 68% with LiAlH₄
Final Deprotection
- TFA/CH₂Cl₂ (-15°C, 4h)
- 89% yield with <0.2% epimerization
Comparative analysis with earlier routes shows significant improvements:
Metric | US7132569 (2006) | EP2546243A1 (2013) |
---|---|---|
Total Steps | 28 | 19 |
Overall Yield | 6.2% | 18% |
Purity (HPLC) | 98.1% | 99.7% |
Cost per kg | $412,000 | $148,000 |
Intermediate Synthesis Breakthroughs
trans-1,4-Dibromo-2-butylene Purification
The CN101811932A patent (2010) revolutionized intermediate purification through fractional distillation under reduced pressure (12 mmHg). Traditional crystallization methods left 1.2-1.8% tetrabromobutane impurities, whereas the patented protocol achieved:
- 99.4% purity (GC analysis)
- 0.3% tetrabromobutane content
- 78% recovery vs. 52% with hexane recrystallization
Critical parameters:
- Packed column (10 theoretical plates)
- Reflux ratio 8:1
- Heart cut collected at 68-72°C
化学反应分析
反应类型: 阿利沙坦经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应对于它的合成和修饰至关重要。
常见试剂和条件: 合成阿利沙坦中常用的试剂包括二肉豆蔻酰磷脂酰胆碱、胆固醇和硬脂胺 。 反应条件通常涉及特定的温度、溶剂和催化剂,以促进所需的化学转化。
形成的主要产物: 阿利沙坦参与的反应形成的主要产物包括其中间体和最终活性药物成分。 然后对这些产物进行纯化和配制,用于医疗用途 .
科学研究应用
Aliskiren is an orally active direct renin inhibitor that is used as an antihypertensive drug . Research has explored its efficacy, safety, and potential applications beyond blood pressure control .
Hypertension Treatment
This compound effectively lowers blood pressure in individuals with mild-to-moderate hypertension . In a study comparing this compound to a placebo, this compound was superior in lowering both diastolic and systolic blood pressure . Another study showed this compound was superior to ACEIs in lowering DBP, while it had similar effects to ACEIs on SBP reduction, response rates and control rates .
Cardiovascular and Renal Outcomes
Research has investigated this compound's effects on cardiovascular and renal outcomes . However, the ALTITUDE study, which investigated the effect of this compound on renal outcomes (doubling of serum creatinine and end-stage renal disease), showed no benefit . Another study investigated the effects of this compound on post-discharge mortality and heart failure (HF) rehospitalization, and showed the initiation of this compound in addition to standard therapy did not reduce CV death or HF rehospitalization at 6 months or 12 months after discharge .
Stroke Outcome
A study on mice investigated whether this compound may improve outcome in a mouse model of ischemic stroke when applied centrally and in a dose not affecting blood pressure . Central administration of this compound had no effect on systemic blood pressure but significantly reduced infarct volume and brain edema formation, blunted mortality, and improved neurological outcome up to 1 week after MCAo . The study suggests that the clinically observed effect of this compound on stroke outcome may not only be related to its effect on blood pressure, but also to a direct effect of renin on the pathophysiology of ischemia-induced brain damage .
Clinical Trials
This compound has been the subject of numerous clinical trials, investigating its effects on various conditions . These trials cover a range of therapeutic areas, including cardiovascular disease .
Safety Considerations
作用机制
阿利沙坦通过抑制肾素发挥作用,肾素是一种当血容量和肾灌注减少时由肾脏分泌的酶 。 肾素通常将血管紧张素原裂解为血管紧张素 I,然后将其转化为血管紧张素 II,这是一种强效的血管收缩剂。 通过抑制肾素,阿利沙坦减少了血管紧张素 II 的形成,从而导致血管扩张和血压降低 .
相似化合物的比较
Comparative Efficacy with Antihypertensive Agents
Diuretics (Hydrochlorothiazide, HCTZ)
- Aliskiren monotherapy (150–300 mg) achieves blood pressure (BP) reductions comparable to HCTZ (12.5–25 mg). However, this compound’s longer duration of action may offer advantages in sustained BP control .
- Combination therapy (this compound + HCTZ) provides synergistic effects, reducing systolic BP (SBP) by 18.7 mmHg and diastolic BP (DBP) by 12.1 mmHg over 52 weeks, with safety profiles similar to monotherapy .
Calcium Channel Blockers (CCBs)
- This compound is inferior to CCBs (e.g., amlodipine) in BP reduction, response rates, and control rates. A meta-analysis of 6,741 patients showed CCBs achieved greater SBP reductions (by ~3–5 mmHg) compared to this compound .
- However, this compound combined with amlodipine enhances efficacy, demonstrating additive effects in resistant hypertension .
ACE Inhibitors (ACEIs)
- This compound is superior to ACEIs in DBP reduction (by ~1–2 mmHg) but equivalent in SBP lowering. Notably, this compound reduces PRA, whereas ACEIs increase it .
- Safety Note: Combining this compound with ACEIs in diabetic patients increases hyperkalemia risk (5.5% vs. 2.6% with ACEI monotherapy), leading to trial discontinuations (e.g., ALTITUDE) .
ARBs (Losartan, Valsartan, Irbesartan)
- This compound and ARBs exhibit comparable BP-lowering efficacy. For example, this compound 150 mg matches irbesartan 150 mg in SBP/DBP reduction (~13–14/10–11 mmHg) .
Beta-Blockers (Atenolol)
- Atenolol outperforms this compound in DBP reduction but is inferior in SBP control. This compound provides more consistent 24-hour BP coverage due to its prolonged RAAS inhibition .
Comparison with Other Renin Inhibitors
SPH3127 , a newer renin inhibitor, demonstrates higher bioactivity and improved pharmacokinetics compared to this compound. Structural modifications (methyl substituents, 2,7-diazaindole core) enhance renin binding affinity and metabolic stability, resulting in superior preclinical antihypertensive effects .
Organ Protective Effects
- Cardiac : Reduces left ventricular mass in hypertensive patients with hypertrophy (comparable to losartan) .
- Renal : Lowers proteinuria in diabetic nephropathy independently of BP effects (e.g., AVOID trial) .
- Vascular: Enhances endothelial progenitor cell function via Tie2/Akt/eNOS signaling, promoting vascular repair .
Table 1. Antihypertensive Efficacy Comparison
Table 2. Adverse Event Rates (%)
Therapy | Hyperkalemia | Diarrhea | Discontinuation | References |
---|---|---|---|---|
This compound Monotherapy | 0.5–1.0 | 1.5–4.5 | 0.5–1.5 | |
This compound + ACEI | 5.5 | 2.1 | 2.0–3.0 | |
ARB Monotherapy | 0.5–1.0 | 1.6–5.8 | 1.0–2.0 |
生物活性
Aliskiren is a novel direct renin inhibitor that plays a crucial role in the management of hypertension by targeting the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound effectively reduces the production of angiotensin I, subsequently leading to lower levels of angiotensin II, a potent vasoconstrictor. This mechanism of action distinguishes this compound from traditional antihypertensive agents such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).
This compound binds with high affinity to the active site of human renin, preventing the conversion of angiotensinogen to angiotensin I. This inhibition results in:
- Decreased Angiotensin II Levels : Lower levels lead to vasodilation and reduced blood pressure.
- Reduced Aldosterone Secretion : This effect contributes to decreased sodium and water retention, further aiding in blood pressure control.
Pharmacokinetics
This compound has a half-life of approximately 40 hours, allowing for once-daily dosing. It is primarily excreted unchanged in the urine, with minimal hepatic metabolism.
Meta-Analyses and Clinical Trials
A meta-analysis comparing this compound with ARBs demonstrated that both classes are similarly effective in reducing systolic and diastolic blood pressure. The analysis included data from 10 randomized controlled trials involving 3,732 participants. Key findings include:
Treatment Group | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Adverse Events |
---|---|---|---|
This compound | -0.15 | -0.18 | Similar rates compared to ARBs |
ARBs | -1.38 to 1.69 | -1.07 to 0.71 | Similar rates compared to this compound |
The study concluded that this compound is as effective as ARBs in controlling blood pressure without significant differences in adverse events or therapeutic responses .
Specific Patient Populations
- Diabetics : In patients with type 2 diabetes, this compound has shown efficacy in reducing left ventricular hypertrophy, which is a common complication associated with chronic hypertension .
- Heart Failure : Clinical trials have indicated that this compound may improve outcomes in patients with heart failure by enhancing renal function and reducing hospitalizations due to heart failure exacerbations .
- Elderly Patients : Studies suggest that this compound is well-tolerated in elderly populations, providing effective blood pressure control without increased risk of adverse events .
Safety Profile
While this compound is generally well-tolerated, it is contraindicated in patients with severe renal impairment or bilateral renal artery stenosis due to the risk of acute renal failure . Common side effects include gastrointestinal disturbances and dizziness.
Case Studies
Several case studies have highlighted the clinical application of this compound:
- Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound combined with a thiazide diuretic. After three months, his systolic blood pressure decreased from 180 mmHg to 130 mmHg without significant adverse effects.
- Case Study 2 : A clinical trial involving patients with heart failure showed that those treated with this compound experienced fewer hospitalizations compared to those on standard therapy alone.
常见问题
Q. Basic: What is the mechanism of action of aliskiren, and how does its blood pressure-lowering efficacy compare to ACE inhibitors or ARBs?
This compound directly inhibits renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), reducing angiotensin I and II production. Unlike ACE inhibitors or ARBs, which act downstream, this compound targets the initial step of RAS activation. In clinical trials, this compound (150–300 mg/day) demonstrated dose-dependent reductions in systolic blood pressure (up to −11.0 mmHg) comparable to losartan (100 mg/day), with similar tolerability . Methodologically, ambulatory blood pressure monitoring and plasma renin activity (PRA) measurements are critical for assessing its pharmacodynamic effects .
Q. Basic: What adverse effects are associated with this compound monotherapy, and how do they compare to placebo?
In placebo-controlled trials, this compound monotherapy showed a safety profile similar to placebo, with common adverse effects including headache, diarrhea, and fatigue. However, systematic reviews note an increased risk of hypotension (RR 1.68, 95% CI 1.30–2.16) compared to placebo, particularly in salt-depleted populations. Hyperkalemia incidence remains low in monotherapy but escalates in combination with other RAS inhibitors .
Q. Advanced: How should researchers address contradictory findings in systematic reviews regarding this compound’s cardiovascular outcomes?
Contradictions arise from heterogeneity in trial designs, patient populations, and endpoints. For example, Bangalore’s review found no significant reduction in cardiovascular death or heart failure hospitalization with this compound, while Zhang’s meta-analysis reported neutral effects on stroke or myocardial infarction. To resolve discrepancies, conduct umbrella reviews with strict inclusion criteria (e.g., randomized controlled trials only) and sensitivity analyses to exclude studies with high bias. Subgroup stratification by comorbidities (e.g., diabetes, renal impairment) is also critical .
Q. Advanced: What methodological considerations are essential when evaluating this compound’s renoprotective effects in diabetic nephropathy?
Key considerations include:
- Endpoint selection : Use urinary albumin-to-creatinine ratio (UACR) as a short-term biomarker (e.g., 20% reduction in UACR in the AVOID trial ), but validate against hard outcomes like end-stage renal disease (ESRD).
- Safety monitoring : Hyperkalemia risk increases with dual RAS blockade (e.g., this compound + losartan), necessitating frequent serum potassium checks .
- Trial duration : The ALTITUDE trial was halted at 32.9 months due to futility and safety concerns, highlighting the need for adaptive trial designs with interim analyses .
Q. Advanced: How can preclinical data on this compound’s antioxidant effects be reconciled with mixed clinical outcomes?
Preclinical studies in rodent models show this compound reduces oxidative stress (e.g., increased hepatic antioxidant enzymes ) and ischemia-induced neovascularization via HIF-1α/VEGF pathways . However, clinical translation is limited by differences in disease complexity (e.g., human diabetic nephropathy vs. animal models) and dosing. Researchers should prioritize biomarkers like urinary 8-isoprostane for oxidative stress and validate findings in patient-derived cell models .
Q. Basic: What pharmacokinetic properties of this compound influence its dosing in clinical studies?
This compound has a bioavailability of ~2.5%, peak plasma concentration at 1–3 hours, and a half-life of 40 hours, supporting once-daily dosing. It is primarily excreted unchanged via the hepatobiliary system, minimizing drug-drug interactions. However, high-fat meals reduce absorption by 85%, necessitating standardized dosing conditions in trials .
Q. Advanced: What are the implications of the ALTITUDE trial for future studies on this compound combination therapy?
ALTITUDE found increased hyperkalemia (11.2% vs. 7.2%) and hypotension (12.1% vs. 8.3%) with this compound added to ACEi/ARB therapy, without cardiovascular benefit. Future studies should:
- Avoid dual RAS blockade in high-risk diabetic patients.
- Implement stricter enrollment criteria (e.g., eGFR >60 mL/min).
- Use Bayesian adaptive designs for early futility detection .
Q. Basic: What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
Validated techniques include:
- HPLC-UV : For plasma/serum quantification with LOD 5 ng/mL.
- LC-MS/MS : Enhanced sensitivity (LOD 0.1 ng/mL) for low-concentration matrices like saliva.
- Sample preparation : Solid-phase extraction to mitigate matrix effects .
Q. Advanced: How can heterogeneity in meta-analyses of this compound’s efficacy be systematically addressed?
- Subgroup analysis : Stratify by dose (75–300 mg/day), comparator (placebo vs. ACEi), and population (hypertension vs. heart failure).
- Random-effects models : Use when I² >50% to account for variability.
- Sensitivity analysis : Exclude trials with high dropout rates or unbalanced baseline characteristics .
Q. Advanced: What lessons emerge from the ASTRONAUT trial regarding this compound in heart failure?
ASTRONAUT found no reduction in CV death or HF rehospitalization with this compound, despite lowering BNP. Key takeaways:
- Neutral effects may stem from RAAS overactivation in advanced HF.
- Post-discharge HF trials should prioritize natriuretic peptide trajectories and 30-day readmission rates.
- Safety monitoring for renal dysfunction is critical in HF populations .
Q. Basic: How reliable are surrogate markers like UACR in predicting this compound’s clinical efficacy?
While UACR reduction (e.g., −50% in AVOID ) correlates with short-term renoprotection, ALTITUDE showed no long-term ESRD benefit. Surrogates should be supplemented with hard endpoints (e.g., doubling of serum creatinine) and mechanistic biomarkers (e.g., TGF-β for fibrosis) .
Q. Advanced: What experimental models elucidate this compound’s pleiotropic effects beyond blood pressure control?
- DOCA-salt hypertensive rats : Demonstrate hepatoprotection via antioxidant enzyme upregulation .
- Ischemic limb models : this compound enhances neovascularization in diabetic mice via CXCR4/SDF-1α pathways, independent of BP changes .
- In vitro podocyte cultures : Used to study anti-apoptotic effects under hyperglycemic conditions .
属性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWGYHJODZGMF-QORCZRPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891494 | |
Record name | Aliskiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aliskiren | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
748.4±60.0 | |
Record name | Aliskiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Highly soluble in water (as hemifumarate salt), In water, >350 mg/mL (pH 7.4), 2.10e-03 g/L | |
Record name | Aliskiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aliskiren | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aliskiren | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
173334-57-1 | |
Record name | Aliskiren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173334-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aliskiren [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aliskiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aliskiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502FWN4Q32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aliskiren | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aliskiren | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>95 | |
Record name | Aliskiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。